molecular formula C5H12N2O B169292 5-Aminopentanamide CAS No. 13023-70-6

5-Aminopentanamide

Cat. No.: B169292
CAS No.: 13023-70-6
M. Wt: 116.16 g/mol
InChI Key: OTIAVLWNTIXJDO-UHFFFAOYSA-N
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Description

5-Aminopentanamide is a fatty amide consisting of pentanamide having an amino substituent at the 5-position . It is a conjugate base of a 5-ammoniopentanamide . It is a natural product found in Caenorhabditis elegans .


Synthesis Analysis

This compound is involved in the lysine degradation IV pathway . It can be generated from the enzymatic reduction of 5-aminopentanoate or enzymatic oxidation of L-lysine . Pseudomonas putida can catabolize L-lysine via the δ-aminovalerate (AMV) (5-aminopentanoate) pathway to glutarate . In a study, five different 5AVA biosynthesis pathways were tested, where two directly convert L-lysine to 5AVA and three use cadaverine as an intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C5H12N2O . Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da .


Chemical Reactions Analysis

In enzymology, a 5-aminopentanamidase (EC 3.5.1.30) is an enzyme that catalyzes the chemical reaction. This compound + H2O ⇌ 5-aminopentanoate + NH3 . Thus, the two substrates of this enzyme are this compound and H2O, whereas its two products are 5-aminopentanoate and NH3 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 116.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 4 . The Exact Mass is 116.094963011 g/mol and the Monoisotopic Mass is 116.094963011 g/mol . The Topological Polar Surface Area is 69.1 Ų . The Heavy Atom Count is 8 .

Scientific Research Applications

Neuroprotective Potential

A study isolated a compound named 2-amino-5-ureidopentanamide from the Parawixia bistriata spider venom, demonstrating its potential as a neuroprotective agent. This compound effectively inhibits synaptosomal uptake of GABA and glycine without affecting Na+, K+, and Ca2+ channels, GABAB receptors, or the γ-aminobutyrate:α-ketoglutarate aminotransferase enzyme. It selectively impacts GABA and glycine transporters, showing minimal effects on monoamines or glutamate transporters. Notably, it crosses the blood-retina barrier, providing protection to retinal layers under ischemic conditions. This research offers insights into neurochemical mechanisms and could pave the way for new neuropharmacological tools (Beleboni et al., 2006).

Potential in Epilepsy Management

Parawixin2, another name for 2-amino-5-ureidopentanamide, was studied for its effects on rats experiencing chemically induced seizures. The compound, acting as a GABA and glycine uptake inhibitor, showed promising results in inhibiting the onset of seizures in a dose-dependent manner. This finding, along with earlier research, suggests the potential of Parawixin2 in developing new antiepileptic drugs (Gelfuso et al., 2013).

Anti-inflammatory Properties in Intestinal Disorders

5-aminosalicylic acid, a drug widely used for treating inflammatory bowel diseases, has been studied for its mechanism of action. It's known to inhibit cytokines and inflammatory mediators. A study indicated that peroxisome proliferator–activated receptor-γ (PPAR-γ) mediates the therapeutic action of 5-aminosalicylic acid in the intestinal effects. This finding helps understand the drug's mode of action and opens doors for therapeutic advancements in treating inflammatory bowel diseases (Rousseaux et al., 2005).

Antitumor Applications

5-aminolevulinic acid, a derivative of 5-aminopentanamide, has shown promising results in the field of oncology. Its application in sonodynamic therapy (SDT) has been studied for the treatment of deep-seated intracranial glioma in rats. The study demonstrated the selective antitumor effect of 5-aminolevulinic acid when used with focused ultrasound, marking a significant advancement in the treatment of malignant glioma (Ohmura et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Aminopentanamide plays a crucial role in biochemical reactions, particularly in the lysine degradation pathway. It interacts with several enzymes, including 5-aminopentanamidase, which catalyzes the hydrolysis of this compound to produce 5-aminopentanoate and ammonia . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds. The interaction between this compound and 5-aminopentanamidase is essential for the proper functioning of the lysine degradation pathway.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In osteosarcoma cells, higher serum levels of this compound have been observed, indicating its potential role in cancer metabolism . Additionally, this compound is involved in the lysine degradation pathway, which is crucial for maintaining cellular homeostasis and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with specific enzymes and biomolecules. The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound, leading to the production of 5-aminopentanoate and ammonia . This reaction is essential for the proper functioning of the lysine degradation pathway. Additionally, this compound may influence gene expression and cellular metabolism through its involvement in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is involved in the lysine degradation pathway, which is essential for maintaining cellular homeostasis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular metabolism and function . It is essential to determine the optimal dosage of this compound to minimize adverse effects and maximize its therapeutic potential.

Metabolic Pathways

This compound is involved in the lysine degradation IV pathway. It can be generated from the enzymatic reduction of 5-aminopentanoate or the enzymatic oxidation of L-lysine . The enzyme 5-aminopentanamidase catalyzes the hydrolysis of this compound, leading to the production of 5-aminopentanoate and ammonia . This pathway is crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its proper functioning. It is transported through specific transporters and binding proteins that facilitate its movement within cells . The localization and accumulation of this compound in specific cellular compartments are crucial for its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular metabolism and function. The enzyme 5-aminopentanamidase, which catalyzes the hydrolysis of this compound, is localized in specific cellular compartments to ensure the proper functioning of the lysine degradation pathway . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function.

Properties

IUPAC Name

5-aminopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-4-2-1-3-5(7)8/h1-4,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIAVLWNTIXJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331406
Record name 5-Aminopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminopentanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13023-70-6
Record name 5-Aminopentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13023-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminopentanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-aminopentanamide generated by the enzyme l-LOX/MOG?

A1: Research on l-LOX/MOG from Pseudomonas sp. AIU 813 reveals its unique catalytic mechanism in converting l-lysine to this compound. The enzyme exhibits dual activity: it initially performs an oxidative decarboxylation of l-lysine, yielding this compound and carbon dioxide []. This process involves the formation of an imino acid intermediate, which subsequently undergoes decarboxylation. Interestingly, the study also revealed that l-LOX/MOG can further decarboxylate keto acids, highlighting the enzyme's diverse substrate specificity [].

Q2: What is the role of hydrogen peroxide in the formation of this compound by l-LOX/MOG?

A2: Hydrogen peroxide (H2O2) plays a crucial role in the enzymatic pathway of l-LOX/MOG. The initial reaction of reduced l-LOX/MOG with oxygen produces H2O2 alongside the imino acid intermediate. This in situ generated H2O2 is essential for the subsequent decarboxylation of the imino acid to form this compound []. Notably, the addition of external H2O2 doesn't contribute to further this compound formation, suggesting a specific requirement for the internally generated H2O2 in this particular reaction step [].

Q3: What structural features of l-LOX/MOG contribute to the formation of this compound?

A3: The study identified a key structural feature of l-LOX/MOG that facilitates the decarboxylation of the imino acid intermediate to this compound. This involves a specific "plug loop" configuration within the enzyme's active site []. This configuration, shared by other flavoenzyme oxidases capable of imino acid decarboxylation, suggests a conserved mechanism for this specific catalytic activity []. Furthermore, molecular dynamics simulations highlighted the importance of specific interactions between the substrate (l-lysine) and the enzyme's binding site in enabling the imino acid decarboxylation step, further emphasizing the role of structural features in directing the reaction towards this compound formation [].

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